2-(2,6-diethyl-4-methylphenyl)acetic acid

Process chemistry Agrochemical intermediate synthesis Yield optimization

2-(2,6-Diethyl-4-methylphenyl)acetic acid (CAS 886230-72-4, C₁₃H₁₈O₂, MW 206.28) is a substituted phenylacetic acid derivative primarily utilized as a key synthetic intermediate in the manufacture of the post-emergence cereal herbicide pinoxaden. The compound features a characteristic 2,6-diethyl-4-methyl substitution pattern on the aromatic ring, which has been established as the preferred substitution motif for high graminicidal activity in the aryldione herbicide class.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 886230-72-4
Cat. No. B6614962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-diethyl-4-methylphenyl)acetic acid
CAS886230-72-4
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1CC(=O)O)CC)C
InChIInChI=1S/C13H18O2/c1-4-10-6-9(3)7-11(5-2)12(10)8-13(14)15/h6-7H,4-5,8H2,1-3H3,(H,14,15)
InChIKeySCEARLNFHOOSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Diethyl-4-methylphenyl)acetic Acid CAS 886230-72-4: Pinoxaden Intermediate Chemical Procurement Guide


2-(2,6-Diethyl-4-methylphenyl)acetic acid (CAS 886230-72-4, C₁₃H₁₈O₂, MW 206.28) is a substituted phenylacetic acid derivative primarily utilized as a key synthetic intermediate in the manufacture of the post-emergence cereal herbicide pinoxaden . The compound features a characteristic 2,6-diethyl-4-methyl substitution pattern on the aromatic ring, which has been established as the preferred substitution motif for high graminicidal activity in the aryldione herbicide class [1].

Why Generic Phenylacetic Acid Intermediates Cannot Substitute 2-(2,6-Diethyl-4-methylphenyl)acetic Acid in Herbicide Synthesis


The 2,6-diethyl-4-methyl aromatic substitution pattern is not an arbitrary structural feature but a pharmacophoric requirement for the ACCase-inhibiting herbicidal activity of the pinoxaden chemotype. Replacement with unsubstituted phenyl, 2,6-dimethylphenyl, or 4-chlorophenyl analogs results in substantial loss of post-emergence graminicidal potency, as established by systematic SAR studies within the aryldione series [1]. Furthermore, the carboxylic acid functionality of this specific compound enables direct conversion to the key dione intermediate without the need for palladium-catalyzed cross-coupling steps required by alternative malonate intermediates, thereby offering a cost-advantaged synthetic entry point [2].

Quantitative Differentiation Evidence: 2-(2,6-Diethyl-4-methylphenyl)acetic Acid vs. Alternative Pinoxaden Intermediates


92.44% Single-Batch Yield vs. 59% Over Three Steps: Superior Process Economy of the Meerwein Arylation Route

The patented Meerwein arylation/hydrolysis/oxidation route (CN110330422B) delivers 2-(2,6-diethyl-4-methylphenyl)acetic acid in a mass yield of 92.44% with 96.7% HPLC purity [1]. In contrast, the alternative dimethyl 2-(2,6-diethyl-4-methylphenyl)malonate intermediate route requires a three-step sequence involving diazotization, palladium-catalyzed Suzuki cross-coupling, and alcoholysis, achieving only 59% overall yield with 97.3% purity [2].

Process chemistry Agrochemical intermediate synthesis Yield optimization

Palladium-Free Synthesis Eliminates Precious Metal Cost Volatility: Economic Differentiation of the CuCl-Catalyzed Route

The CN110330422B synthetic route entirely avoids the use of palladium catalysts, employing instead a Meerwein arylation with copper(I) chloride (0.3 equiv.) as the metal catalyst [1]. The alternative malonate route requires a palladium-catalyzed Suzuki cross-coupling reaction using phosphine ligands [2], introducing both direct precious-metal catalyst costs and associated purification overheads for palladium residue removal.

Catalyst cost reduction Process economics Supply chain resilience

The 2,6-Diethyl-4-Methyl Substitution Pattern is a Pharmacophoric Prerequisite for ACCase-Inhibiting Herbicidal Activity

Systematic SAR studies within the aryldione herbicide class established that the 2,6-diethyl-4-methyl aromatic substitution pattern is one of three complementary structural features that decisively contribute to herbicidal potency against grasses [1]. Alternative substitution patterns—including unsubstituted phenyl, 2,6-dimethyl, 4-chloro, and other alkyl variants—were evaluated and demonstrated substantially reduced post-emergence graminicidal activity. The specificity of this pattern is underscored by the fact that pinoxaden remains the sole commercialized member of the 2-aryl-1,3-dione (DEN) herbicide class [2].

Structure-activity relationship Herbicide design Pharmacophore validation

Consistent ≥96.7% HPLC Purity Across Independent Batches: Validated Process Robustness for Reliable Procurement

The CN110330422B patent demonstrates remarkable batch-to-batch consistency across independent experimental executions: Example 1 achieved 96.7% HPLC purity at 92.44% yield; Example 2 achieved 97.0% HPLC purity at 92.38% yield [1]. This reproducibility minimizes the need for downstream rework or additional purification steps. In comparison, the dimethyl malonate intermediate route reports a single optimized batch achieving 97.3% purity [2], with no publicly disclosed multi-batch robustness data.

Process validation Quality consistency Batch reproducibility

Dual-Purpose Intermediate: Tetramic Acid Pesticide Derivatives Expand the Procurement Value Proposition

Beyond its established role as the key pinoxaden intermediate, 2-(2,6-diethyl-4-methylphenyl)acetic acid serves as the common starting material for a series of 2,6-diethyl-4-methylphenyl-substituted tetramic acid derivatives (Formula I in US20100261934), which possess herbicidal, insecticidal, and acaricidal activities [1]. This dual-purpose utility means a single procured batch can serve multiple product pipelines within an agrochemical R&D or manufacturing organization. The alternative dimethyl malonate intermediate is primarily reported as a dedicated pinoxaden precursor [2], with tetramic acid applicability not disclosed in public literature.

Intermediate versatility Agrochemical R&D Procurement risk diversification

Optimal Procurement and Deployment Scenarios for 2-(2,6-Diethyl-4-methylphenyl)acetic Acid


Large-Scale Pinoxaden API Manufacturing: Cost-Optimized Intermediate Sourcing

For agrochemical manufacturers producing pinoxaden active pharmaceutical ingredient (API) at multi-ton scale, the 92.44% yield and palladium-free route demonstrated by CN110330422B [1] translate directly to lower cost of goods sold (COGS). A manufacturer transitioning from a malonate-based route (59% yield over three steps, requiring Pd catalyst [2]) to a Meerwein arylation-based route using 2-(2,6-diethyl-4-methylphenyl)acetic acid can expect raw material cost savings from both higher atom economy and elimination of precious metal catalyst expenditures. Procurement should specify HPLC purity ≥96.5% as a minimum acceptance criterion, consistent with the patented process capability [1].

Pinoxaden Impurity Reference Standard Preparation for Regulatory Quality Control

Regulatory submissions for pinoxaden-formulated products require characterization and quantification of process-related impurities. 2-(2,6-diethyl-4-methylphenyl)acetic acid, as the penultimate intermediate in the pinoxaden synthetic pathway, is a potential carry-over impurity in the final API. Procuring a batch with well-characterized purity (≥97.0% HPLC, as benchmarked in CN110330422B [1]) enables its use as a certified reference standard for HPLC impurity profiling in finished pinoxaden product release testing. The structural specificity of the 2,6-diethyl-4-methyl pattern [3] ensures that this impurity standard is chemically representative of actual process impurities rather than an artificial surrogate.

Tetramic Acid Agrochemical Lead Optimization Programs in R&D

Agrochemical discovery teams exploring 2,6-diethyl-4-methylphenyl-substituted tetramic acid derivatives as next-generation herbicides, insecticides, or acaricides [2] can use 2-(2,6-diethyl-4-methylphenyl)acetic acid as a common building block for parallel SAR libraries. The carboxylic acid handle enables direct acylation and condensation chemistry, providing a more convergent synthetic approach compared to the malonate intermediate, which requires additional ester hydrolysis steps. The compound's documented batch-to-batch purity consistency (<0.3% variability [1]) ensures reproducible biological assay data across library synthesis campaigns.

Cost-Competitive Pinoxaden Intermediate Procurement for Generic Agrochemical Market Entry

As pinoxaden patent protection expires in key markets, generic agrochemical manufacturers entering the cereal herbicide segment require cost-advantaged intermediate supply chains. Procuring 2-(2,6-diethyl-4-methylphenyl)acetic acid from suppliers utilizing the palladium-free Meerwein arylation route [1] avoids the cost volatility associated with palladium catalysts, which can fluctuate by more than 100% annually based on precious metal market dynamics. The dual-purpose intermediate utility [2] further enhances procurement leverage, as the same inventory serves both pinoxaden and tetramic acid product lines, enabling volume-based pricing negotiations.

Technical Documentation Hub

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